molecular formula C10H8F3NO B13616869 4-(2-(Trifluoromethyl)phenyl)azetidin-2-one

4-(2-(Trifluoromethyl)phenyl)azetidin-2-one

Cat. No.: B13616869
M. Wt: 215.17 g/mol
InChI Key: BYIJTWAVNNAXJO-UHFFFAOYSA-N
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Description

4-(2-(Trifluoromethyl)phenyl)azetidin-2-one is a compound that belongs to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the azetidinone ring. The trifluoromethyl group imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research .

Preparation Methods

The synthesis of 4-(2-(Trifluoromethyl)phenyl)azetidin-2-one can be achieved through several routes. One common method involves the Reformatsky reaction, where ethyl 4,4,4-trifluoroacetoacetate is used as a starting material. This compound undergoes imination, hydride reduction, chlorination, and base-induced ring closure to form the desired azetidinone . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

4-(2-(Trifluoromethyl)phenyl)azetidin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-(Trifluoromethyl)phenyl)azetidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(Trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-(2-(Trifluoromethyl)phenyl)azetidin-2-one can be compared with other azetidinones and fluorinated compounds:

    Azetidinones: Similar compounds include 4-phenylazetidin-2-one and 4-(trifluoromethyl)azetidin-2-one.

    Fluorinated Compounds: Other fluorinated compounds, such as trifluoromethylbenzene and trifluoromethylpyridine, also exhibit unique properties due to the presence of the trifluoromethyl group.

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

4-[2-(trifluoromethyl)phenyl]azetidin-2-one

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(15)14-8/h1-4,8H,5H2,(H,14,15)

InChI Key

BYIJTWAVNNAXJO-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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